molecular formula C10H13ClOS B8410400 1-(3-Chloropropyl)-4-methanesulfinylbenzene

1-(3-Chloropropyl)-4-methanesulfinylbenzene

Cat. No. B8410400
M. Wt: 216.73 g/mol
InChI Key: VXPPJJPMAIMMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582660B2

Procedure details

12b was prepared from 11b (2.0 g; 10.0 mmol) using the method described in the synthesis of 12a. M.p.: 46° C.
Name
11b
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1.ClCCC1C=CC(S(C)=[O:23])=CC=1>>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([CH3:12])=[O:23])=[CH:9][CH:10]=1

Inputs

Step One
Name
11b
Quantity
2 g
Type
reactant
Smiles
ClCCCC1=CC=C(C=C1)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC1=CC=C(C=C1)S(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCC1=CC=C(C=C1)S(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.